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Compound of Interest

Compound Name: Rauvoyunine B

Cat. No.: B15587560

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Rauvoyunine B, a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia
yunnanensis. The information presented herein is compiled from the study by Gao et al. (2011),
which first reported the isolation and structural elucidation of this compound.[1][2] This
document is intended to serve as a valuable resource for researchers engaged in natural
product chemistry, pharmacology, and drug development.

Mass Spectrometry (MS) Data

High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) was utilized to
determine the molecular formula of Rauvoyunine B.

Parameter Value

Molecular Formula C21H22N20s5

lonization Mode Positive

Measured m/z 421.1424 [M+Na]*
Calculated m/z 421.1426 for C21H22N20sNa
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

The structural framework of Rauvoyunine B was elucidated through extensive 1D and 2D
NMR experiments. The *H and 3C NMR data were recorded in deuterated chloroform (CDCIs).

'H NMR Spectroscopic Data (500 MHz, CDCIs)
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Position OoH (ppm) Multiplicity J (Hz)
3 4.29 d 11.0

5 3.53 m

60 2.10 m

6B 2.45 m

9 7.18 d 7.5

10 6.78 t 7.5

12 6.74 d 7.5

14 2.65 dd 11.0,4.0
15 2.90 m

16 4.95 S

17a 4.25 d 17.0
178 4.40 d 17.0
18 1.69 d 7.0

19 5.60 q 7.0
21a 2.95 d 14.5
213 3.58 d 14.5
N-H 7.95 S

OMe 3.84 S

OMe 3.75 S

13C NMR Spectroscopic Data (125 MHz, CDCIs)
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Position oC (ppm) Type
2 173.5 C

3 61.8 CH
5 53.2 CH
6 325 CH2
7 55.4 C

8 134.5 C

9 123.5 CH
10 118.8 CH
11 158.2 C
12 109.8 CH
13 138.7 C
14 38.7 CH
15 34.5 CH
16 94.8 CH
17 45.9 CH2
18 13.1 CHs
19 125.8 CH
20 135.4 C
21 54.8 CH:
OMe 55.9 CHs
OMe 51.9 CHs

Infrared (IR) Spectroscopy Data
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While the primary source does not provide a detailed list of IR absorption bands, the presence
of hydroxyl, amine, ester, and aromatic functionalities in the structure of Rauvoyunine B would
suggest characteristic IR absorptions. Typically, these would include:

O-H stretching: A broad band around 3400 cm—1

N-H stretching: A sharp to broad band around 3300-3500 cm~1

C=0 stretching (ester): A strong, sharp band around 1730 cm~1

C=C stretching (aromatic): Bands in the 1450-1600 cm~1 region

C-O stretching: Bands in the 1000-1300 cm~1 region

Experimental Protocols
Extraction and Isolation of Rauvoyunine B

The following diagram outlines the general workflow for the extraction and isolation of
Rauvoyunine B from the aerial parts of Rauvolfia yunnanensis.
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Caption: Isolation and Characterization Workflow for Rauvoyunine B.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15587560?utm_src=pdf-body-img
https://www.benchchem.com/product/b15587560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Detailed Methodology:

Plant Material: The aerial parts of Rauvolfia yunnanensis were collected and air-dried.

Extraction: The dried plant material was powdered and extracted with methanol (MeOH) at

room temperature.

Acid-Base Partitioning: The resulting crude methanol extract was subjected to an acid-base

partitioning procedure to separate the total alkaloids.

Chromatography: The total alkaloid extract was then subjected to multiple chromatographic

steps for purification. This included:
o Silica gel column chromatography.
o Sephadex LH-20 column chromatography.

o Reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure
compound, Rauvoyunine B.

Spectroscopic Analysis

NMR Spectroscopy: *H NMR, 13C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) were
acquired on a Bruker AV-500 spectrometer. Chemical shifts (8) are reported in parts per
million (ppm) relative to the residual solvent signals (CDCls: 6H 7.26, d6C 77.0).

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
was performed on a Bruker Daltonics Apex Il mass spectrometer.

IR Spectroscopy: The infrared spectrum was recorded on a Bio-Rad FTS-135 spectrometer

with KBr pellets.

Logical Relationships in Structure Elucidation

The following diagram illustrates the logical flow of how different spectroscopic data were

integrated to determine the structure of Rauvoyunine B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of Rauvoyunine B: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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